molecular formula C19H21ClN2O3S2 B5178634 {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Cat. No.: B5178634
M. Wt: 425.0 g/mol
InChI Key: NAXPSHNRERWSRV-UHFFFAOYSA-N
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Description

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a combination of sulfonyl, piperazine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Mechanism of Action

The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is unique due to the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c20-15-5-7-16(8-6-15)27(24,25)22-11-9-21(10-12-22)19(23)18-13-14-3-1-2-4-17(14)26-18/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPSHNRERWSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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